Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate
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Overview
Description
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 g/mol . It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine-1,4-dione. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine derivatives with different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups attached to the phthalazine ring .
Scientific Research Applications
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action include modulation of signal transduction pathways and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate include:
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities . Its ability to form stable complexes with various molecular targets makes it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 1-oxo-2H-phthalazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)5-11-12-9(8)13/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNXFBLGLLPAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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